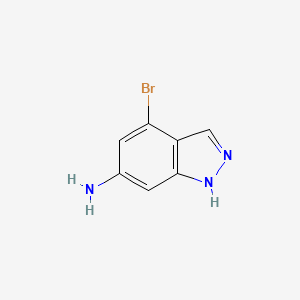

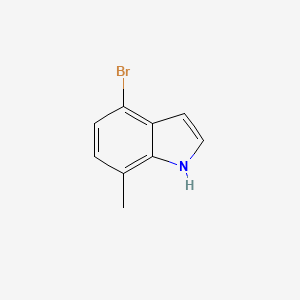

4-Bromo-7-methyl-1H-indole

Overview

Description

4-Bromo-7-methyl-1H-indole is a chemical compound with the molecular weight of 210.07 . It is used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of indole derivatives, including 4-Bromo-7-methyl-1H-indole, has been a subject of interest in recent years due to their biological and pharmaceutical activities . The synthesis often involves multicomponent reactions . For instance, the reaction of compound 384 with H2O under acidic reaction conditions afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields) and this was transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction .Molecular Structure Analysis

The molecular structure of 4-Bromo-7-methyl-1H-indole is represented by the InChI code1S/C9H8BrN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 . Chemical Reactions Analysis

Indoles, including 4-Bromo-7-methyl-1H-indole, are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .Physical And Chemical Properties Analysis

4-Bromo-7-methyl-1H-indole has a molecular weight of 210.07 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents.Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

Indole derivatives are recognized as significant moieties in drug discovery due to their presence in various therapeutic agents. For instance, reserpine, an indole alkaloid, is used for treating high blood pressure and mental disorders. Similarly, vinblastine is applied in cancer treatment . While these examples do not specifically mention “4-Bromo-7-methyl-1H-indole”, it’s reasonable to infer that this compound could also be explored for similar pharmaceutical applications due to its indole core structure.

Synthesis of Complex Molecules

Indoles serve as versatile building blocks in cycloaddition reactions, which are pivotal for synthesizing complex molecules like cyclohepta[b]indoles and spiro[indoline-3,9′-pyrrolo[3′,4′:4,5]cyclopenta[1,2-b]indole derivatives . “4-Bromo-7-methyl-1H-indole” could potentially be utilized in such synthetic pathways due to its reactive bromo and methyl groups.

Biological Activities

A variety of biological activities are associated with indole derivatives, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific substitution pattern of “4-Bromo-7-methyl-1H-indole” might confer unique biological properties that could be harnessed in these areas.

Biotechnological Production

Halogenated indoles have been shown to inhibit biofilm formation by bacteria such as E. coli and Staphylococcus aureus . The brominated indole moiety in “4-Bromo-7-methyl-1H-indole” suggests potential applications in biotechnological processes aimed at controlling bacterial growth and biofilm formation.

Safety and Hazards

Future Directions

Indoles, including 4-Bromo-7-methyl-1H-indole, have attracted increasing attention in recent years due to their biological and pharmaceutical activities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research may focus on the development of new synthesis methods and the exploration of their potential biological activities.

Mechanism of Action

Target of Action

4-Bromo-7-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact target and the context of the biological system.

Biochemical Pathways

Indole derivatives have been found to affect a variety of biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the diverse biological activities of indole derivatives, it can be expected that the compound would have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

4-bromo-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMJIOSKNKIMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646680 | |

| Record name | 4-Bromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-methyl-1H-indole | |

CAS RN |

936092-87-4 | |

| Record name | 4-Bromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.